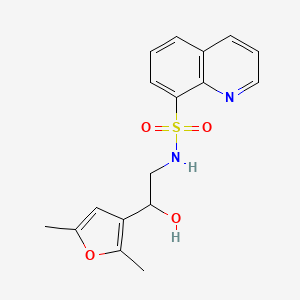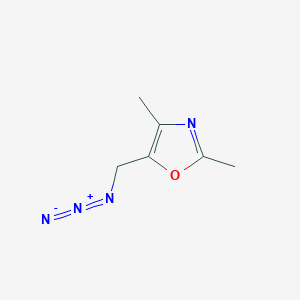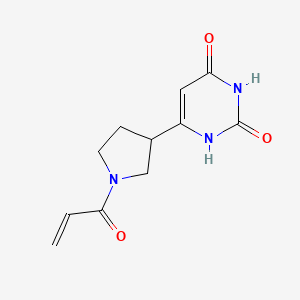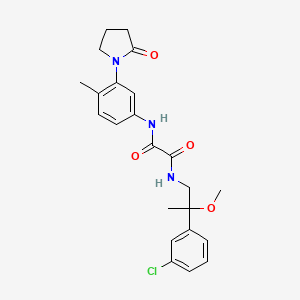
1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BHMPU and is a urea derivative that possesses unique properties that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of BHMPU is not fully understood, but it is believed to act through multiple pathways. BHMPU has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS), which are known to be involved in the development of various diseases. BHMPU has also been shown to inhibit the activity of certain signaling pathways that are involved in the development of cancer.
Biochemical and Physiological Effects:
BHMPU has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, which is believed to contribute to the development of various diseases. BHMPU has also been shown to reduce inflammation, which is another important factor in the development of various diseases. Additionally, BHMPU has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using BHMPU in lab experiments is that it possesses unique properties that make it a promising candidate for drug development. BHMPU has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for the treatment of various diseases. However, one limitation of using BHMPU in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are a number of future directions for research on BHMPU. One area of research is to further investigate its mechanism of action, which will provide insight into its potential therapeutic applications. Another area of research is to investigate its effects in vivo, which will provide information on its potential use as a drug. Additionally, research could be conducted to investigate the potential use of BHMPU in combination with other drugs, which may enhance its therapeutic effects.
Synthesis Methods
BHMPU can be synthesized using a multi-step process that involves the reaction of benzyl isocyanate with 3-(2-hydroxy-2-methyl-3-(methylthio)propyl)amine. The resulting product is then subjected to further reactions to obtain the final compound.
Scientific Research Applications
BHMPU has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. BHMPU has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPOUCQMVSPCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2660111.png)
![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)
![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide](/img/structure/B2660116.png)
![2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2660117.png)
![3',6'-Dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;3',6'-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/no-structure.png)




![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2660128.png)